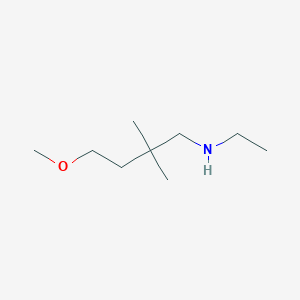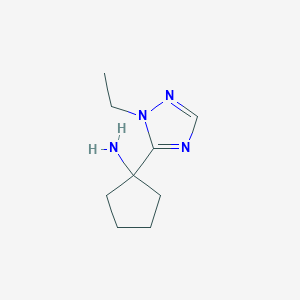
(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol is an organic compound characterized by the presence of an imidazole ring substituted with isopropyl and trifluoromethyl groups, attached to a phenyl ring which is further substituted with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol typically involves multi-step organic reactionsThe final step involves the attachment of the phenyl ring and the methanol group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.
Substitution: Halogenation or nitration can occur on the phenyl ring under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)aldehyde or (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)carboxylic acid.
科学研究应用
(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity .
相似化合物的比较
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanol: Lacks the imidazole ring and isopropyl group.
(4-(1H-imidazol-1-yl)phenyl)methanol: Lacks the isopropyl and trifluoromethyl groups.
(4-(1-Isopropyl-1H-imidazol-2-YL)phenyl)methanol: Lacks the trifluoromethyl group.
Uniqueness
(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, while the imidazole ring provides a versatile scaffold for interactions with biological targets .
属性
分子式 |
C14H15F3N2O |
|---|---|
分子量 |
284.28 g/mol |
IUPAC 名称 |
[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C14H15F3N2O/c1-9(2)19-7-12(14(15,16)17)18-13(19)11-5-3-10(8-20)4-6-11/h3-7,9,20H,8H2,1-2H3 |
InChI 键 |
SSAOUINOERTEEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



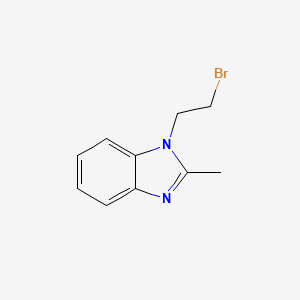
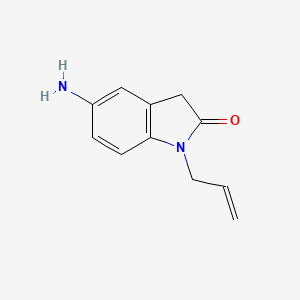
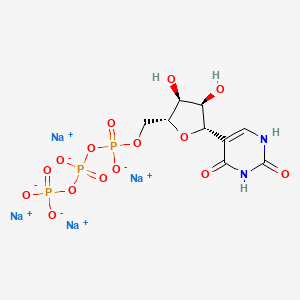
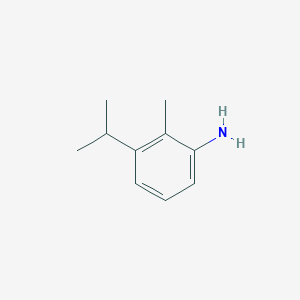
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)




